2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction of a chlorophenol with an appropriate halide or sulfonate ester.
Formation of the Acetamide Moiety: This can be done by reacting an amine with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features.
2-(4-chlorophenoxy)-N-methylacetamide: Another analog with a different substitution pattern.
2-(4-chlorophenoxy)-N-(2-methylpropyl)acetamide: A compound with a similar backbone but different substituents.
Uniqueness
2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O3 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-13(2)18(20-23-19(24-27-20)14-6-4-3-5-7-14)22-17(25)12-26-16-10-8-15(21)9-11-16/h3-11,13,18H,12H2,1-2H3,(H,22,25) |
InChI Key |
IBISOYVOVLYRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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